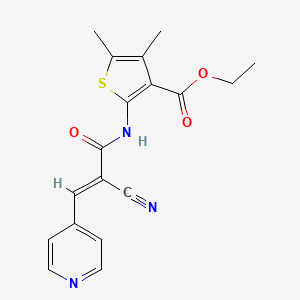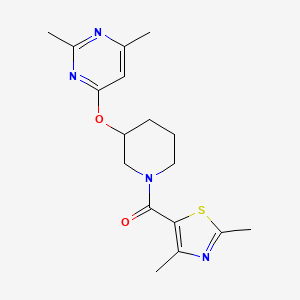
(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a piperidine ring, a pyrimidine ring, and a thiazole ring. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine moiety show a wide variety of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds, including medicinal products .Aplicaciones Científicas De Investigación
Chemical Synthesis and Medicinal Applications
The compound (3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, due to its complex structure, has potential applications in the synthesis of novel pharmaceutical agents. Its structural components suggest it may be related to compounds with antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of pyrimidine and piperidine have shown significant biological activity, including antimicrobial and anticancer effects, which could imply similar applications for the compound . For instance, novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to possess potential as antimicrobial and anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016). Similarly, compounds synthesized from visnaginone and khellinone, incorporating thiazolopyrimidine structures, demonstrated significant analgesic and anti-inflammatory activities, suggesting the therapeutic potential of structurally related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Efficacy
Further examination of compounds structurally similar to this compound reveals promising antimicrobial and anticancer properties. Research on pyrimidine linked pyrazole heterocyclics, prepared through microwave irradiative cyclocondensation, has highlighted their insecticidal and antibacterial potential, suggesting a broad scope for pharmaceutical development (Deohate & Palaspagar, 2020). Additionally, dimethyl sulfomycinamate, a compound with a complex heterocyclic structure, has been synthesized, pointing to the synthetic versatility and potential pharmacological applications of compounds with similar structural frameworks (Bagley, Dale, Xiong, & Bower, 2003).
Structural and Molecular Analysis
The compound's relevance extends beyond its potential pharmacological applications, with studies on structurally related compounds providing insights into molecular interactions, crystal packing, and hydrogen bonding patterns. For instance, risperidone N-oxide hydrogen peroxide methanol solvate analysis has contributed to understanding the molecular structure and intermolecular interactions in the crystal lattice, which is crucial for the design of drugs with optimized pharmacokinetic and pharmacodynamic properties (Ravikumar, Sridhar, Manjunatha, & Thomas, 2005). This kind of structural analysis is vital for developing new compounds with desired biological activities and minimal side effects.
Propiedades
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10-8-15(20-12(3)18-10)23-14-6-5-7-21(9-14)17(22)16-11(2)19-13(4)24-16/h8,14H,5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLIFSMWGCUAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656687.png)
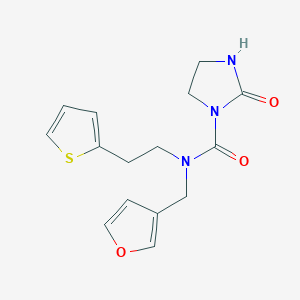
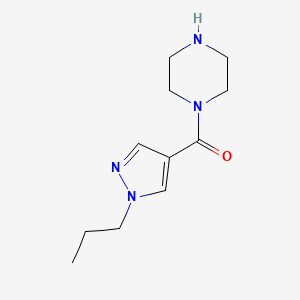
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)
![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)
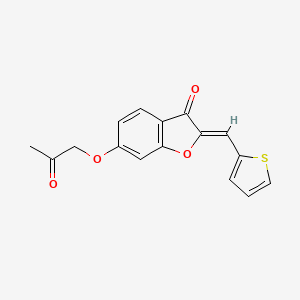
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)
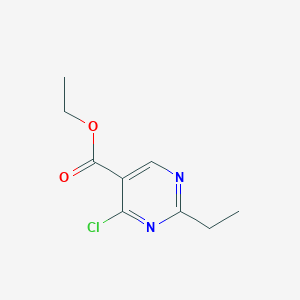
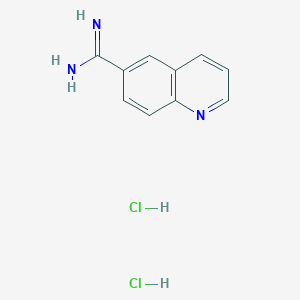

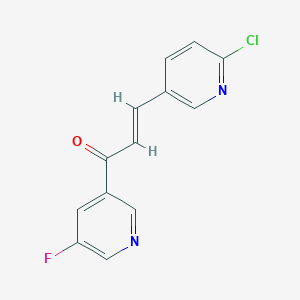
![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)
